

Foundational Research on NA-1-157: A Novel Carbapenem to Combat Antibiotic Resistance

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Compound of Interest

Compound Name: NA-1-157

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The rise of carbapenem-resistant Gram-negative bacteria represents a critical threat to global health. The efficacy of carbapenems, often considered last-resort antibiotics, is increasingly compromised by the production of carbapenemases—enzymes that hydrolyze the β -lactam ring. This technical guide delves into the foundational research surrounding **NA-1-157**, a novel C5 α -methyl-substituted carbapenem demonstrating significant promise in overcoming this resistance. We will explore its mechanism of action against key carbapenemases, present quantitative data on its efficacy, provide detailed experimental protocols for its evaluation, and discuss its potential interactions with bacterial signaling pathways.

Introduction to NA-1-157 and the Challenge of Carbapenem Resistance

Carbapenem resistance is primarily driven by the production of β -lactamase enzymes, which are categorized into Ambler classes A, B, C, and D. Of particular clinical concern are the class A carbapenemases (e.g., KPC and GES types) and class D carbapenem-hydrolyzing β -lactamases (CHDLs), such as the OXA-type enzymes.^[1] These enzymes efficiently inactivate traditional carbapenems like meropenem and imipenem, rendering them ineffective.

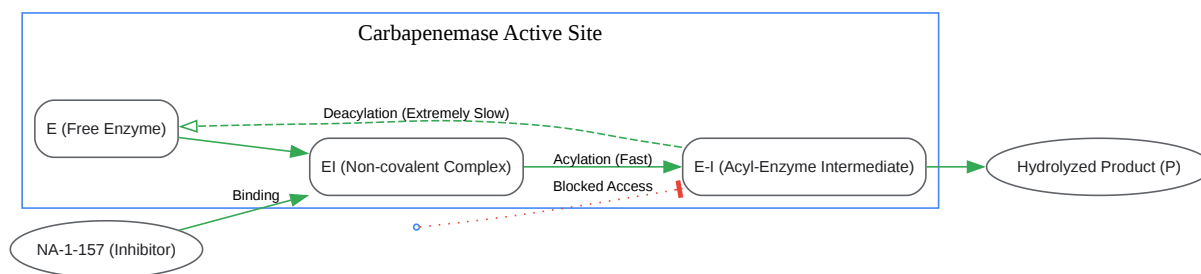
NA-1-157 is a novel carbapenem distinguished by a methyl group at the C5 α position of its scaffold.^[2] This structural modification has been shown to confer potent inhibitory activity against specific carbapenemases, transforming it from a substrate into a powerful inhibitor. This guide will focus on the foundational research elucidating the activity of **NA-1-157** against two clinically significant carbapenemases: GES-5 (a class A enzyme) and OXA-23 (a class D enzyme).

Mechanism of Action: How **NA-1-157** Inhibits Carbapenemases

The unique C5 α -methyl group of **NA-1-157** is central to its inhibitory mechanism. Unlike traditional carbapenems that are hydrolyzed by carbapenemases, **NA-1-157** forms a stable, long-lived acyl-enzyme intermediate, effectively inactivating the enzyme. Research has revealed a dual mechanism of inhibition, particularly against OXA-23.^{[3][4]}

Firstly, the C5 α -methyl group sterically hinders the rotation of the 6 α -hydroxyethyl group. This restriction prevents the deacylating water molecule from accessing the scissile bond of the acyl-enzyme intermediate, dramatically slowing the deacylation rate by over 2,000-fold compared to meropenem.^{[3][5]} Secondly, the interaction of **NA-1-157** within the active site perturbs the proton shuttle, leading to the partial decarboxylation of a catalytic lysine residue, which is crucial for the hydrolytic activity of the enzyme.^{[3][4]}

Against the GES-5 carbapenemase, **NA-1-157** acts as a potent irreversible inhibitor.^{[6][7]} The C5 α -methyl group restricts the rotational flexibility of the molecule within the enzyme's active site, preventing the ingress of the deacylating water molecule. This leads to an extremely slow deacylation process, with the acyl-enzyme complex having a residence time of approximately 48 days.^{[5][6]}



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Mechanism of **NA-1-157** Inhibition of Carbapenemases.

Quantitative Data: Efficacy of NA-1-157

The efficacy of **NA-1-157** has been quantified through antibiotic susceptibility testing and enzyme kinetic studies. The following tables summarize key findings from foundational research papers.

Table 1: Minimum Inhibitory Concentrations (MICs) of **NA-1-157** and Comparators

Bacterial Strain	Carbapenemas e	NA-1-157 MIC (µg/mL)	Meropenem MIC (µg/mL)	Imipenem MIC (µg/mL)
A. baumannii clinical isolates	OXA-23	2–4	16–128	16–128
E. coli	GES-5	1	16	8
K. pneumoniae	GES-5	0.5	8	16
A. baumannii	GES-5	2	32	32
K. pneumoniae	OXA-48	1	16	32

Data compiled from multiple sources.[\[2\]](#)[\[3\]](#)[\[5\]](#)[\[6\]](#)[\[8\]](#)

Table 2: Kinetic Parameters for the Inhibition of Carbapenemases by **NA-1-157**

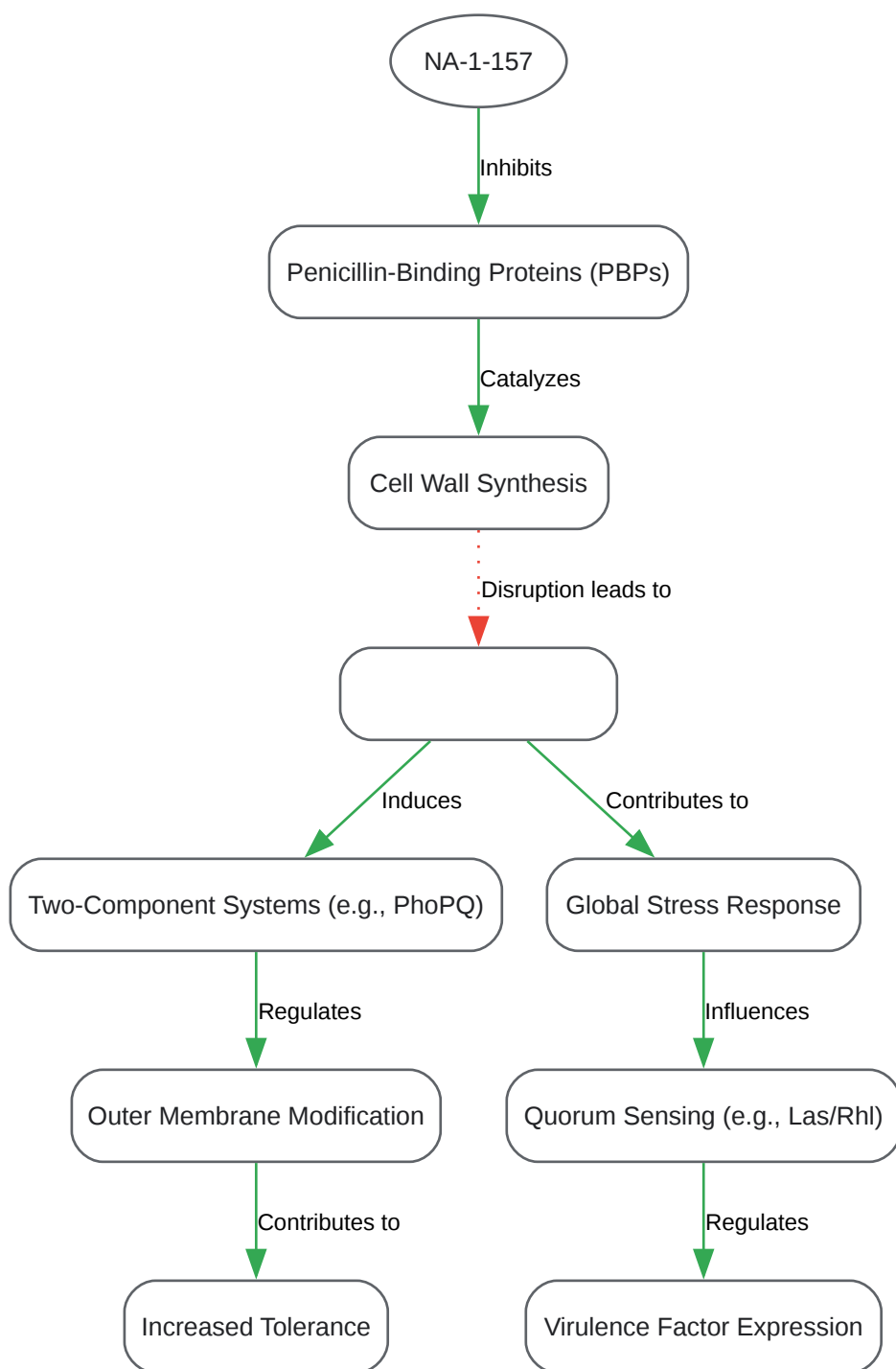
Carbapenemase	Parameter	Value
GES-5	Inactivation Efficiency (kinact/KI)	$(2.9 \pm 0.9) \times 10^5 \text{ M}^{-1}\text{s}^{-1}$
GES-5	Deacylation Rate (k3)	$(2.4 \pm 0.3) \times 10^{-7} \text{ s}^{-1}$
GES-5	Residence Time	$48 \pm 6 \text{ days}$
OXA-23	Deacylation Rate relative to Meropenem	>2,000-fold decrease

Data compiled from multiple sources.[\[3\]](#)[\[5\]](#)[\[6\]](#)

Potential Interactions with Bacterial Signaling Pathways

Beyond direct enzyme inhibition, the interaction of carbapenems with bacteria can have broader physiological consequences, including the modulation of signaling pathways. While research specifically on **NA-1-157**'s effects on these pathways is nascent, studies on other carbapenems provide a framework for potential mechanisms.

- **Two-Component Systems (TCS):** TCS are primary mechanisms for bacteria to sense and respond to environmental changes.[\[9\]](#) The PhoPQ two-component system, a known regulator of polymyxin resistance, has been shown to be induced by meropenem treatment in Enterobacterales.[\[4\]](#) This system can be activated by cell envelope stress, which would be induced by a cell-wall synthesis inhibitor like **NA-1-157**. Activation of PhoPQ leads to modifications of the bacterial outer membrane, potentially contributing to tolerance.[\[4\]](#)
- **Quorum Sensing (QS):** Quorum sensing allows bacteria to coordinate gene expression in a cell-density-dependent manner, often regulating virulence and biofilm formation. Sub-inhibitory concentrations of carbapenems like imipenem have been shown to influence the Las/Rhl quorum-sensing systems in *Pseudomonas aeruginosa*.[\[5\]](#) This can result from a global stress response that represses QS genes while promoting resistance and repair mechanisms.[\[5\]](#)



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Potential Effects of **NA-1-157** on Bacterial Signaling.

Detailed Experimental Protocols

This section provides an overview of the key experimental protocols used in the foundational research of **NA-1-157**.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The broth microdilution method is a standard procedure.

Protocol: Broth Microdilution MIC Assay

- Preparation of Reagents:
 - Prepare Mueller-Hinton Broth (MHB) according to the manufacturer's instructions.
 - Prepare a stock solution of **NA-1-157** in a suitable solvent (e.g., water or DMSO) at a high concentration.
- Preparation of Microtiter Plates:
 - Dispense 50 μ L of MHB into each well of a 96-well microtiter plate.
 - Create a two-fold serial dilution of the **NA-1-157** stock solution across the wells of the plate.
- Inoculum Preparation:
 - Culture the bacterial strain of interest (e.g., GES-5-producing *K. pneumoniae*) on an appropriate agar plate overnight.
 - Prepare a bacterial suspension in sterile saline or MHB to a turbidity equivalent to a 0.5 McFarland standard.
 - Dilute this suspension to achieve a final inoculum concentration of approximately 5×10^5 colony-forming units (CFU)/mL in each well.
- Inoculation and Incubation:
 - Inoculate each well of the microtiter plate with 50 μ L of the prepared bacterial inoculum.

- Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
- Seal the plate and incubate at $35 \pm 1^\circ\text{C}$ for 18 ± 2 hours in ambient air.
- Reading and Interpretation:
 - After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of **NA-1-157** at which there is no visible growth.

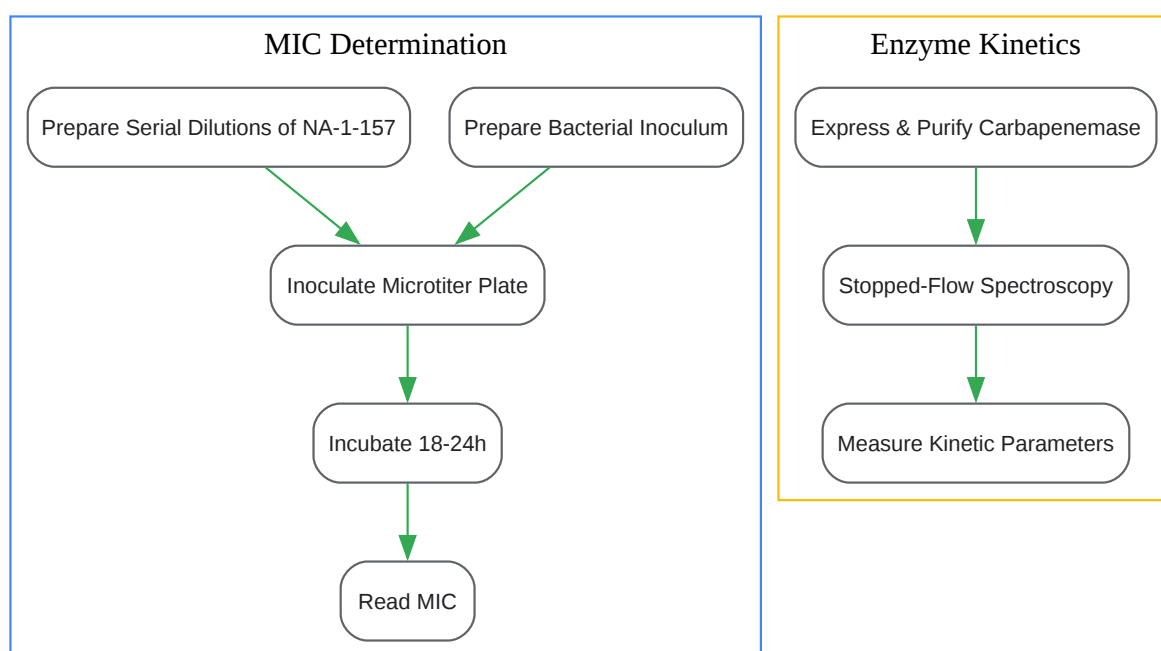
Enzyme Kinetics: Inhibition of Carbapenemases

Kinetic studies are crucial for quantifying the inhibitory potency of **NA-1-157**.

Protocol: Pre-Steady-State Kinetic Analysis (Stopped-Flow Spectroscopy)

- Protein Expression and Purification:
 - Express the carbapenemase (e.g., GES-5 or OXA-23) recombinantly in *E. coli*.
 - Purify the enzyme using affinity chromatography (e.g., Ni-NTA) followed by size-exclusion chromatography to ensure high purity.
- Assay Setup:
 - Perform experiments using a stopped-flow spectrophotometer to monitor rapid changes in absorbance.
 - Use a chromogenic substrate (e.g., nitrocefin) to monitor enzyme activity.
- Competition Experiment (to determine k_{inact}/K_I):
 - Mix the purified enzyme with various concentrations of **NA-1-157** and a fixed concentration of nitrocefin.
 - Monitor the hydrolysis of nitrocefin over time. The rate of nitrocefin hydrolysis will decrease as the enzyme is inactivated by **NA-1-157**.
 - Fit the data to appropriate kinetic models to determine the second-order rate constant of inactivation (k_{inact}/K_I).

- Single-Turnover Kinetics (to determine acylation and deacylation rates):
 - Rapidly mix a high concentration of the enzyme with a lower concentration of **NA-1-157**.
 - Monitor the formation and decay of the acyl-enzyme intermediate by observing changes in absorbance at a wavelength specific to the carbapenem.
 - Fit the resulting kinetic traces to single or double exponential equations to determine the rate constants for acylation (k_2) and deacylation (k_3).



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General Experimental Workflows.

Conclusion and Future Directions

NA-1-157 represents a significant advancement in the development of carbapenems capable of overcoming resistance mediated by clinically important carbapenemases like GES-5 and OXA-23. Its unique C5 α -methyl substitution confers a potent and durable inhibitory mechanism.

The quantitative data clearly demonstrate its superior efficacy over traditional carbapenems against strains producing these enzymes.

Future research should focus on several key areas:

- Broadening the Spectrum: Evaluating the activity of **NA-1-157** against a wider range of class A, B, and D carbapenemases.
- In Vivo Efficacy: Translating the promising in vitro data into animal models of infection to assess its therapeutic potential.
- Pharmacokinetics and Pharmacodynamics: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of **NA-1-157**.
- Signaling Pathway Elucidation: Further investigating the specific effects of **NA-1-157** on bacterial signaling networks to understand its full cellular impact and identify potential synergistic targets.

The foundational research on **NA-1-157** provides a robust platform for its continued development as a next-generation antibiotic to combat the growing threat of multidrug-resistant bacteria.

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